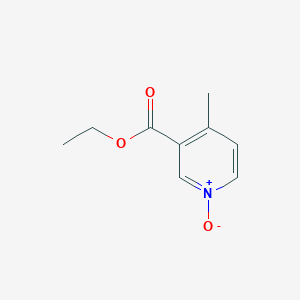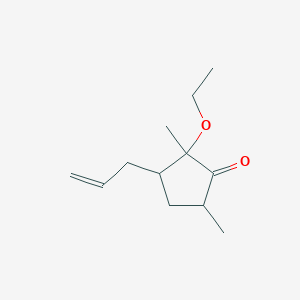
Cyclopentanone, 2-ethoxy-2,5-dimethyl-3-(2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentanone, 2-ethoxy-2,5-dimethyl-3-(2-propenyl)- is an organic compound with the molecular formula C12H20O2 It is a derivative of cyclopentanone, featuring ethoxy, dimethyl, and propenyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-ethoxy-2,5-dimethyl-3-(2-propenyl)- typically involves multi-step organic reactions. One common method includes the alkylation of cyclopentanone derivatives with appropriate alkyl halides under basic conditions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentanone, followed by the addition of ethyl iodide and propenyl bromide to introduce the ethoxy and propenyl groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as distillation or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
Cyclopentanone, 2-ethoxy-2,5-dimethyl-3-(2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or propenyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives depending on the specific reaction conditions and reagents used.
科学的研究の応用
Cyclopentanone, 2-ethoxy-2,5-dimethyl-3-(2-propenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology: Potential use in studying enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of Cyclopentanone, 2-ethoxy-2,5-dimethyl-3-(2-propenyl)- involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to various physiological effects.
類似化合物との比較
Similar Compounds
Cyclopentanone, 2,5-dimethyl-: Lacks the ethoxy and propenyl groups, making it less versatile in chemical reactions.
Cyclopentanone, 2-ethoxy-2,5-dimethyl-: Similar but without the propenyl group, affecting its reactivity and applications.
Cyclopentanone, 2,2-dimethyl-: Different substitution pattern, leading to distinct chemical properties.
Uniqueness
Cyclopentanone, 2-ethoxy-2,5-dimethyl-3-(2-propenyl)- is unique due to the presence of both ethoxy and propenyl groups, which enhance its reactivity and potential applications. The combination of these substituents allows for a broader range of chemical transformations and makes it a valuable compound in various research fields.
特性
分子式 |
C12H20O2 |
|---|---|
分子量 |
196.29 g/mol |
IUPAC名 |
2-ethoxy-2,5-dimethyl-3-prop-2-enylcyclopentan-1-one |
InChI |
InChI=1S/C12H20O2/c1-5-7-10-8-9(3)11(13)12(10,4)14-6-2/h5,9-10H,1,6-8H2,2-4H3 |
InChIキー |
ODKNDZZJQQZAKR-UHFFFAOYSA-N |
正規SMILES |
CCOC1(C(CC(C1=O)C)CC=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


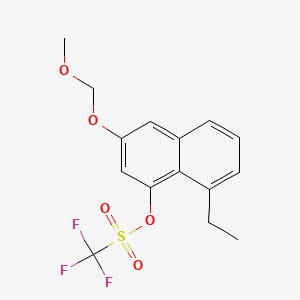
![Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](dimethyl)silane](/img/structure/B13934376.png)
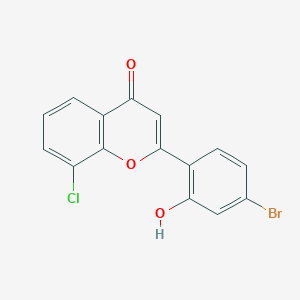
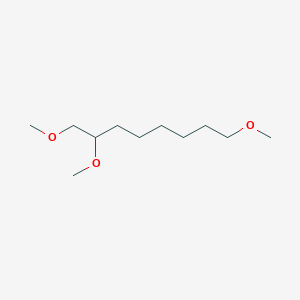
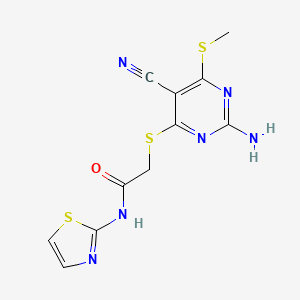
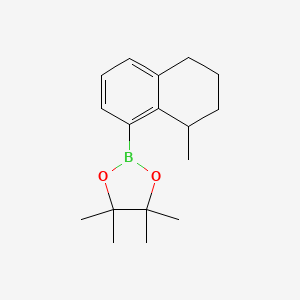
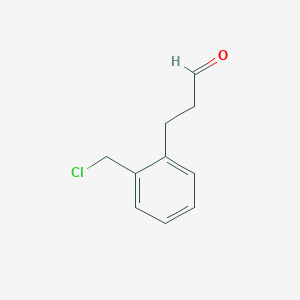
![5-(tert-Butyl) 3-methyl 2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-3,5(4H)-dicarboxylate](/img/structure/B13934404.png)
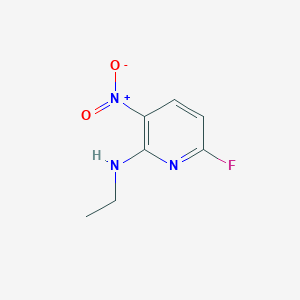
![Thiazolo[5,4-b]pyridin-5-amine](/img/structure/B13934415.png)
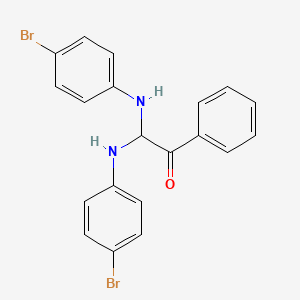
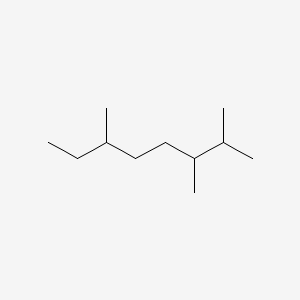
![4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13934439.png)
